Gallium citrate

Descripción

Historical Trajectories of Gallium Coordination Compounds in Preclinical Research

The journey of gallium compounds in biomedical research began in the late 1940s, spurred by investigations into the biodistribution of gallium metal. nih.gov Initial preclinical studies utilized the radioactive isotope Gallium-72 (⁷²Ga) complexed with citrate (B86180) to trace its path in the body. These early experiments revealed a significant localization of [⁷²Ga]Ga-citrate in sites of active bone formation (osteogenesis), which sparked interest in its potential as a bone-imaging agent. nih.gov However, the decay properties of ⁷²Ga were not ideal for human use, leading researchers to explore other isotopes. nih.gov

Over the following decades, preclinical research expanded to investigate the antitumor properties of gallium compounds. Gallium nitrate (B79036), a simple metal salt, emerged from this research, demonstrating the ability to inhibit the proliferation of tumor cells in both in vitro and in vivo models. nih.gov This foundational preclinical work established gallium's potential as a therapeutic agent, separate from its diagnostic applications. Further studies in animal models also revealed that gallium compounds possess anti-inflammatory and immunosuppressive activities. For instance, gallium nitrate was shown to suppress experimental autoimmune diseases and arthritis in rat models by modulating the function of macrophages and T-cells. nih.gov

This period of research was crucial for understanding the fundamental interactions of gallium ions within biological systems, laying the groundwork for the development of more sophisticated gallium-based agents. nih.gov

Evolution of Gallium Citrate as a Research Probe and Therapeutic Agent Precursor

The evolution of this compound as a prominent research tool is a story marked by serendipity and scientific refinement. nih.gov In the 1960s, attention shifted to Gallium-67 (B84094) ([⁶⁷Ga]), an isotope with more favorable decay characteristics for medical imaging. nih.gov Researchers were initially disappointed to find that [⁶⁷Ga]Ga-citrate did not replicate the bone localization seen with its ⁷²Ga counterpart. The key difference was discovered to be the specific activity; the cyclotron-produced ⁶⁷Ga was "carrier-free" (lacking non-radioactive gallium), which altered its biodistribution significantly. nih.gov

A pivotal moment came when investigators observed that carrier-free [⁶⁷Ga]Ga-citrate intensely accumulated in the lymph nodes of a patient with Hodgkin's disease. nih.gov This accidental discovery redirected its developmental path, establishing [⁶⁷Ga]Ga-citrate as a valuable agent for clinical tumor imaging. nih.gov Soon after, in the early 1970s, another serendipitous finding revealed its localization in sites of inflammation and infection, further broadening its diagnostic utility. openmedscience.comnih.gov It became an important tool for imaging infections, particularly during the AIDS epidemic of the 1980s, as it could be used in patients with low white blood cell counts and did not require the handling of blood products. nih.gov

More recently, the evolution has continued with the development of [⁶⁸Ga]Ga-citrate for Positron Emission Tomography (PET) imaging, which offers improved image quality and resolution over the Single-Photon Emission Computed Tomography (SPECT) used with ⁶⁷Ga. nih.govnih.gov Beyond diagnostics, the radioactive properties of ⁶⁷Ga, which emits Auger electrons in addition to gamma rays, have positioned it as a potential therapeutic radionuclide, making this compound a precursor for "theranostic" agents that combine diagnosis and therapy. nih.gov

| Era | Key Development | Isotope Primarily Used | Primary Research Focus |

|---|---|---|---|

| Late 1940s | Initial biodistribution studies; discovery of localization in bone. nih.gov | ⁷²Ga | Bone imaging |

| 1960s | Shift to carrier-free ⁶⁷Ga; serendipitous discovery of tumor uptake (Hodgkin's disease). nih.gov | ⁶⁷Ga | Tumor imaging |

| Early 1970s | Serendipitous discovery of uptake in inflammatory and infectious sites. nih.gov | ⁶⁷Ga | Infection and inflammation imaging |

| 2000s-Present | Development and application of [⁶⁸Ga]Ga-citrate for PET-CT. nih.govnih.gov | ⁶⁸Ga | High-resolution infection and inflammation imaging |

| Ongoing | Investigation of ⁶⁷Ga as a therapeutic radionuclide due to Auger electron emission. nih.gov | ⁶⁷Ga | Theranostics |

Foundational Principles Guiding this compound Academic Investigations

The academic investigation of this compound is rooted in several key biochemical and physiological principles, foremost among them being its function as an "iron mimetic". patsnap.comnih.gov The gallium ion (Ga³⁺) shares remarkable chemical similarities with the ferric ion (Fe³⁺), which is essential for numerous biological processes, including DNA synthesis and cellular respiration. patsnap.comnih.gov This mimicry is the central mechanism governing its biodistribution and uptake.

The foundational principles include:

Binding to Transferrin: Upon intravenous administration, this compound rapidly dissociates, and the Ga³⁺ ion binds to transferrin, the primary iron-transport protein in the blood. patsnap.comausrad.com This Ga-transferrin complex is the main vehicle for its distribution throughout the body. mdpi.com

Uptake via Transferrin Receptors: Cells with high metabolic rates, such as cancer cells and activated leukocytes at sites of inflammation, upregulate the expression of transferrin receptors on their surface to meet their high demand for iron. patsnap.commdpi.com The Ga-transferrin complex binds to these receptors and is internalized by the cell, leading to the accumulation of gallium in these specific tissues. patsnap.commdpi.com

Role of Other Iron-Binding Proteins: In addition to transferrin, Ga³⁺ can bind to other iron-binding molecules. At sites of infection and inflammation, lactoferrin, a protein released by neutrophils, can bind gallium with high affinity, contributing to its localization. patsnap.comdrugbank.com Furthermore, microorganisms produce low-molecular-weight compounds called siderophores to acquire iron, and these can also bind gallium, facilitating its uptake by bacteria. drugbank.com

Intracellular Sequestration: Once inside the cell, gallium is believed to localize within lysosomes and bind to soluble intracellular proteins, where it is retained for an extended period, allowing for diagnostic imaging. patsnap.comdrugbank.com Unlike iron, gallium cannot be reduced and incorporated into essential metabolic pathways like heme synthesis, effectively acting as a metabolic disruptor in target cells. drugbank.com

| Isotope | Half-Life | Primary Emission | Primary Imaging Modality | Key Research Application |

|---|---|---|---|---|

| Gallium-67 (⁶⁷Ga) | 78.3 hours openmedscience.com | Gamma rays, Auger electrons nih.gov | SPECT patsnap.com | Tumor, infection, and inflammation imaging; theranostic research. openmedscience.comnih.gov |

| Gallium-68 (⁶⁸Ga) | 68 minutes nih.gov | Positrons | PET nih.gov | High-resolution imaging of infection and inflammation. nih.gov |

| Gallium-72 (⁷²Ga) | 14.1 hours | Beta particles, Gamma rays | (Not used clinically) | Historical preclinical biodistribution and bone studies. nih.gov |

Interdisciplinary Research Domains for this compound

The study of this compound is inherently interdisciplinary, drawing expertise from and contributing to a wide range of scientific fields.

Nuclear Medicine: This is the primary clinical and research domain for radiolabeled this compound ([⁶⁷Ga] and [⁶⁸Ga]). Research focuses on optimizing imaging protocols, developing new radiopharmaceuticals, and expanding its diagnostic applications for conditions like fever of unknown origin (FUO), osteomyelitis, and sarcoidosis. openmedscience.comausrad.comnih.gov

Oncology: In oncology, research involves using this compound for the detection, staging, and monitoring of treatment response in gallium-avid tumors such as lymphomas and lung cancer. openmedscience.comdrugbank.com Furthermore, the development of gallium compounds as direct anticancer therapeutics is a major area of investigation, building on the foundational understanding of gallium's iron-mimicking and antiproliferative properties. nih.gov

Infectious Diseases and Immunology: this compound is a valuable tool for localizing occult infections and sites of inflammation. openmedscience.com Research in this area explores its efficacy in diagnosing specific infections, understanding the mechanisms of uptake in inflammatory cells, and its potential as an antimicrobial agent by disrupting bacterial iron metabolism. nih.gov

Medicinal and Inorganic Chemistry: This field is concerned with the synthesis and characterization of new gallium coordination complexes. Chemists work to develop novel gallium compounds with improved targeting, greater efficacy as anticancer or antimicrobial agents, and better pharmacological properties. nih.govmdpi.com

Pharmacology and Biochemistry: Researchers in these domains investigate the precise molecular mechanisms of this compound's action. This includes studying its interaction with proteins like transferrin and lactoferrin, its cellular transport pathways, its intracellular fate, and how it perturbs iron-dependent metabolic processes. patsnap.commdpi.com

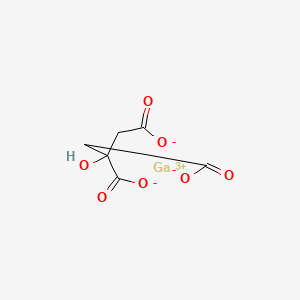

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

gallium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEGWNXDUZONAA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5GaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952742 | |

| Record name | Gallium 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Gallium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27905-02-8, 30403-03-3 | |

| Record name | Gallium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027905028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030403033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallium 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gallium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLIUM CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT6C49L0ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Molecular and Cellular Mechanisms of Gallium Citrate Action in Biological Systems

Iron Biomimicry and Speciation in Biological Environments

The cornerstone of gallium citrate's mechanism of action is the remarkable similarity between the gallium ion (Ga³⁺) and the ferric iron ion (Fe³⁺). This biomimicry allows gallium to exploit the cellular pathways designed for iron, leading to significant perturbations in metal homeostasis.

The trivalent gallium cation (Ga³⁺) shares several key physicochemical properties with the trivalent ferric cation (Fe³⁺), enabling it to act as an effective iron mimetic. nih.govresearchgate.net This mimicry is the foundation of its biological activity, as it allows gallium to compete with iron for binding sites on essential proteins and disrupt iron-dependent metabolic processes. researchgate.netnih.gov Unlike iron, however, Ga³⁺ is redox-inactive, meaning it cannot participate in the oxidation-reduction reactions that are crucial for many of iron's biological functions. researchgate.netnih.gov When gallium substitutes for iron in enzymes, it often renders them inactive. researchgate.netnih.gov This "Trojan horse" strategy is central to gallium's effects on biological systems. nih.govnih.gov

Table 1: Comparison of Physicochemical Properties of Gallium (Ga³⁺) and Iron (Fe³⁺)

| Property | Gallium (Ga³⁺) | Ferric Iron (Fe³⁺) | Significance of Similarity |

|---|---|---|---|

| Ionic Radius | 0.62 Å | 0.65 Å | Similar size allows Ga³⁺ to fit into Fe³⁺ binding sites on proteins. |

| Charge | +3 | +3 | Identical charge contributes to similar electrostatic interactions with biological molecules. |

| Coordination Geometry | Primarily octahedral | Primarily octahedral | Similar preferred coordination geometry facilitates binding to the same ligands within proteins. |

| Redox Potential | Redox-inactive | Redox-active (Fe³⁺/Fe²⁺) | Ga³⁺'s inability to undergo redox cycling disrupts the function of iron-containing enzymes that rely on this process. |

Capitalizing on its resemblance to Fe³⁺, Ga³⁺ readily binds to key iron-transport and storage proteins. In the bloodstream, gallium binds to transferrin, the primary iron-transport protein. nih.govresearchgate.net This interaction is crucial for the systemic distribution of gallium and its uptake by cells. nih.govresearchgate.net The binding of gallium to transferrin allows it to be recognized by transferrin receptors on the cell surface, initiating the process of cellular uptake. nih.govresearchgate.net

Gallium also interacts with lactoferrin, an iron-binding protein found in mucosal secretions and at sites of inflammation. researchgate.net This interaction is significant in the context of gallium's accumulation in inflammatory lesions. researchgate.net While gallium can be transferred from lactoferrin to ferritin, the primary intracellular iron storage protein, in vitro, this process appears to be less efficient in vivo. nih.govnih.gov Studies have shown that Ga³⁺ does not readily bind to apo-ferritin (the iron-free form of ferritin) and that its transfer from transferrin to ferritin is inhibited under physiological conditions. nih.gov This suggests that ferritin plays a role in distinguishing between gallium and iron within the cell. nih.gov

Table 2: Gallium's Interaction with Key Iron-Binding Proteins

| Protein | Function | Nature of Interaction with Gallium | Consequence of Interaction |

|---|---|---|---|

| Transferrin | Transports iron in the blood | Ga³⁺ binds to the iron-binding sites of transferrin. nih.gov | Facilitates systemic transport and cellular uptake of gallium via the transferrin receptor. researchgate.net |

| Lactoferrin | Iron-binding protein in secretions and inflammatory sites | Ga³⁺ binds to lactoferrin. researchgate.net | Contributes to the accumulation of gallium at sites of inflammation. researchgate.net |

| Ferritin | Intracellular iron storage | Limited and indirect binding; transfer from transferrin is inefficient in vivo. nih.gov | Suggests a mechanism for intracellular differentiation between gallium and iron. nih.gov |

The mimicry of Fe³⁺ by Ga³⁺ leads to direct competition for binding sites on proteins involved in iron metabolism. nih.govnih.gov This competition disrupts the delicate balance of iron homeostasis within the body. nih.gov By occupying the iron-binding sites on transferrin, gallium effectively reduces the iron-carrying capacity of the blood. This can lead to a state of cellular iron deprivation, even in the presence of adequate systemic iron levels. The cell, sensing a lack of iron, may upregulate the expression of transferrin receptors in an attempt to acquire more iron, which inadvertently increases the uptake of gallium-bound transferrin. researchgate.net This perturbation of iron homeostasis is a key aspect of gallium's biological effects. nih.gov

Cellular Uptake and Intracellular Trafficking Pathways

The entry of gallium into cells is primarily mediated by the same mechanisms that cells use to acquire iron. Once inside, gallium follows specific trafficking pathways that determine its subcellular localization and ultimate biological impact.

The primary mechanism by which cells internalize gallium is through transferrin receptor-mediated endocytosis. researchgate.netnih.gov The gallium-transferrin complex binds to transferrin receptors (TfR) on the cell surface. nih.govnih.gov A positive correlation has been found between the density of transferrin receptors on lymphoid cells and the uptake of gallium. nih.gov This binding triggers the invagination of the cell membrane to form an endosome, enclosing the gallium-transferrin-receptor complex. reactome.org This process is an active transport mechanism that can become saturated. nih.gov Studies with anti-TfR monoclonal antibodies have shown a significant blockage of gallium uptake, confirming the dependence on this receptor. nih.govnih.gov

Following endocytosis, the endosome containing the gallium-transferrin-receptor complex undergoes acidification. reactome.org This acidic environment facilitates the release of gallium from transferrin. While iron is transported out of the endosome into the cytoplasm to be utilized by the cell, the intracellular fate of gallium appears to differ. reactome.org Evidence suggests that gallium accumulates in lysosomal-like granules within the cell. nih.gov Lysosomes are acidic organelles containing a variety of hydrolytic enzymes and are involved in the degradation of cellular waste. researchgate.net The localization of gallium within these organelles may be a mechanism of cellular detoxification or could contribute to its cytotoxic effects by disrupting lysosomal function. nih.govnih.gov

Modulation of Biochemical and Metabolic Processes

Gallium citrate (B86180) exerts its biological effects by interfering with fundamental biochemical and metabolic pathways, primarily by acting as a mimic of ferric iron (Fe³⁺). This mimicry allows gallium to infiltrate iron-dependent processes, leading to significant cellular disruption.

A primary target of gallium's cellular interference is the enzyme ribonucleotide reductase. This enzyme is crucial for DNA synthesis and repair as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Ribonucleotide reductase is an iron-dependent enzyme, and gallium's action is twofold. Gallium competes with iron for uptake by cells, thereby limiting the availability of this essential cofactor for the enzyme. Furthermore, studies have shown that gallium can directly inhibit the activity of ribonucleotide reductase, independent of iron deprivation. This dual mechanism of action, both limiting iron availability and directly inhibiting the enzyme, leads to a significant disruption of DNA synthesis. researchgate.netacs.org This inhibition is a key factor in the anti-proliferative effects observed in cancer cells. acs.org

Table 1: Mechanisms of Ribonucleotide Reductase Inhibition by Gallium

| Mechanism | Description | Reference |

| Iron Deprivation | Gallium, acting as an iron mimic, competes for cellular uptake, reducing the intracellular iron pool available for ribonucleotide reductase. | researchgate.net |

| Direct Inhibition | Gallium directly interacts with and inhibits the enzymatic activity of ribonucleotide reductase. | researchgate.net |

In microbial systems, this compound effectively disrupts the pathways bacteria use to acquire iron, an element essential for their survival and virulence. aacrjournals.orgnih.gov Microorganisms have developed sophisticated systems to scavenge iron from their environment, often employing small molecules called siderophores to bind and transport ferric iron into the cell. aacrjournals.orgnih.gov Gallium's chemical similarity to ferric iron allows it to be recognized and bound by these bacterial siderophores. aacrjournals.org

Once bound, the gallium-siderophore complex is transported into the bacterial cell through the same pathways intended for iron. bohrium.com However, unlike iron, gallium is redox-inactive under physiological conditions, meaning it cannot be reduced from Ga³⁺ to Ga²⁺. This inability to undergo redox cycling is critical because many intracellular processes require the reduced ferrous (Fe²⁺) form of iron. By introducing a non-functional mimic, gallium effectively sabotages the microbial iron acquisition and utilization machinery. aacrjournals.org This disruption of a vital nutrient pathway leads to the inhibition of bacterial growth and can even result in bacterial cell death. nih.govaacrjournals.org The broad-spectrum activity of this compound against various bacteria is largely attributed to this fundamental mechanism of disrupting iron metabolism. nih.gov

This compound's interference with iron metabolism extends to the fundamental processes of cellular respiration and energy production. A key consequence of gallium exposure is a decrease in cellular ATP levels. nih.gov This reduction in the cell's primary energy currency is indicative of a disruption in the metabolic pathways that generate it.

The electron transport chain, a critical component of cellular respiration located in the mitochondria, relies on iron-containing proteins called cytochromes. Gallium can interfere with the function of these essential components. bohrium.com By replacing iron in these respiratory enzymes, gallium can disrupt the flow of electrons, leading to incomplete oxygen reduction. This not only impairs the efficiency of ATP production but can also contribute to the generation of reactive oxygen species. bohrium.com Some gallium complexes have been shown to directly inhibit complexes within the mitochondrial respiratory chain, effectively blocking the process of aerobic respiration and leading to cellular apoptosis. researchgate.net

Induction of Cellular Stress Responses and Programmed Cell Death

The biochemical and metabolic disruptions caused by this compound culminate in the induction of cellular stress and the activation of programmed cell death pathways, primarily apoptosis.

Gallium's disruption of iron-dependent enzymes and cellular respiration can lead to a state of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with its antioxidant defense systems. Gallium compounds can inhibit antioxidant enzymes, such as superoxide (B77818) dismutase, which are responsible for scavenging harmful superoxide radicals. bohrium.com The inhibition of these protective enzymes leads to an accumulation of ROS within the cell. bohrium.com

This increase in ROS can cause widespread damage to cellular components, including lipids, proteins, and DNA. The modulation of the cellular antioxidant system is a key aspect of gallium-induced stress. While cells have mechanisms to counteract oxidative stress, the sustained pressure from gallium's interference can overwhelm these defenses.

Table 2: Effects of Gallium on Oxidative Stress Markers

| Marker | Effect of Gallium | Consequence | Reference |

| Reactive Oxygen Species (ROS) | Increased production | Cellular damage to lipids, proteins, and DNA | bohrium.com |

| Superoxide Dismutase (SOD) | Inhibition of activity | Accumulation of superoxide radicals | bohrium.com |

| Glutathione (GSH) | Depletion in some contexts | Reduced antioxidant capacity |

The cellular stress induced by this compound ultimately triggers programmed cell death, or apoptosis. A primary mechanism for this is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.netaacrjournals.orgnih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members. nih.govnih.gov

Research has shown that gallium compounds can induce the overexpression and activation of the pro-apoptotic protein Bax. researchgate.netaacrjournals.org Activated Bax translocates to the outer mitochondrial membrane, where it plays a crucial role in mitochondrial outer membrane permeabilization. nih.gov This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol. aacrjournals.orgbohrium.com The release of cytochrome c is a critical step, as it initiates a cascade of events leading to the activation of executioner caspases, such as caspase-3, which then dismantle the cell in an orderly fashion. aacrjournals.orgaacrjournals.org Studies have demonstrated that inhibiting Bax can abrogate gallium-induced apoptosis, confirming its central role in this process. aacrjournals.org

Interactions with Macromolecules

The biological activity of this compound is intrinsically linked to its interactions with essential macromolecules. As a trivalent cation, gallium (Ga³⁺) shares chemical similarities with ferric iron (Fe³⁺), a crucial element in numerous biological processes. This mimicry allows gallium to compete with and substitute for iron in various macromolecular structures, thereby disrupting their normal function.

Nucleic Acid Binding Studies (DNA, RNA)

Direct binding interactions between this compound and nucleic acids have not been extensively characterized in the scientific literature. The primary mechanism by which gallium affects nucleic acids appears to be indirect, primarily through the inhibition of enzymes that are essential for DNA synthesis. nih.gov

However, studies involving the unchelated gallium ion (Ga³⁺) have provided some insights. Research using a cell-free plasmid assay demonstrated that unchelated, positively charged Ga³⁺ can bind directly to the negatively charged DNA backbone. nih.gov This interaction was shown to cause damage to the DNA structure. Notably, the presence of citrate as a chelating agent significantly reduced this damage, suggesting that the this compound complex has a weaker interaction with DNA compared to the free gallium ion. nih.gov This protective effect is attributed to the formation of a stable, negatively charged this compound complex, which would envelop the gallium ion and hinder its direct coordination with the DNA molecule. nih.gov There is a lack of specific research detailing the direct binding of this compound to RNA.

Protein Conformational Changes and Enzyme Inhibition Profiles

This compound's most significant molecular interactions occur with proteins, particularly those involved in iron metabolism and cellular proliferation.

Binding to Iron-Transport and Storage Proteins:

Due to its resemblance to Fe³⁺, gallium readily binds to a variety of iron-binding proteins. patsnap.comnih.gov After administration, this compound dissociates, and the Ga³⁺ ion is rapidly bound by plasma proteins, most notably transferrin, the primary iron-transport protein in the blood. clinicalimagingscience.orgnih.gov The gallium-transferrin complex is then recognized by transferrin receptors on cell surfaces, facilitating its entry into cells, especially those with high metabolic activity and a large number of transferrin receptors, such as cancer cells. nih.gov

Gallium also binds with high avidity to lactoferrin, an iron-binding protein found in high concentrations in polymorphonuclear leukocytes, bodily secretions, and sites of inflammation. nih.govnih.govresearchgate.net In fact, studies have indicated that lactoferrin may bind to gallium more avidly than transferrin does. nih.gov This strong interaction with lactoferrin is believed to be a key reason for the accumulation of gallium in inflammatory lesions. nih.gov Other iron-binding molecules that interact with gallium include ferritin (an intracellular iron-storage protein) and bacterial siderophores. nih.gov

Interactive Data Table: Key Proteins Interacting with Gallium

| Protein | Biological Function | Role in Gallium Interaction |

| Transferrin | Iron transport in plasma | Binds Ga³⁺ in the bloodstream, facilitating cellular uptake via transferrin receptors. clinicalimagingscience.orgnih.gov |

| Lactoferrin | Iron binding in secretions and neutrophils; antimicrobial | Binds Ga³⁺ with high avidity, leading to accumulation in inflammatory sites. nih.govnih.gov |

| Ferritin | Intracellular iron storage | Binds intracellular Ga³⁺. nih.gov |

Protein Conformational Changes:

While direct crystallographic studies of gallium-bound transferrin or lactoferrin are limited, the binding of Ga³⁺ is expected to induce conformational changes similar to those caused by Fe³⁺ binding. Iron-binding proteins like transferrin undergo a significant conformational change upon metal binding, shifting from an "open" (apo, or metal-free) state to a "closed" (holo, or metal-bound) state. acs.orgpsu.edu This "closed" conformation is crucial for recognition by the transferrin receptor. By mimicking Fe³⁺, gallium binding is presumed to lock these proteins into a closed, receptor-competent conformation, thereby hijacking the iron uptake pathway.

Enzyme Inhibition Profiles:

A primary mechanism of gallium's antiproliferative action is the inhibition of key enzymes, most notably ribonucleotide reductase. mdpi.comwikipedia.org

Ribonucleotide Reductase (RR): This enzyme is essential for DNA synthesis as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. mdpi.com The M2 subunit of ribonucleotide reductase contains an iron-dependent tyrosyl free radical that is indispensable for its catalytic activity. Gallium inhibits RR through a dual mechanism. Firstly, by competing with iron for uptake via the transferrin pathway, it limits the iron availability necessary for the enzyme's function. Secondly, intracellular gallium can directly inhibit the enzyme's activity. nih.gov Studies in murine leukemic L1210 cells and cultured human T-cell lymphoblasts have demonstrated this direct inhibitory effect, leading to a reduction in all four deoxyribonucleoside triphosphate (dNTP) pools and a subsequent arrest of DNA synthesis. nih.govnih.gov

DNA Polymerase: The effect of gallium on other enzymes involved in DNA replication, such as DNA polymerase, appears to be minor. Studies have shown that gallium does not significantly alter the capacity of cells to incorporate deoxythymidine triphosphate (dTTP) into DNA, indicating that its primary target in the DNA synthesis pathway is ribonucleotide reductase, not DNA polymerase alpha. nih.gov

Interactive Data Table: Enzyme Inhibition by Gallium

| Enzyme Target | Function | Mechanism of Inhibition by Gallium | Consequence of Inhibition |

| Ribonucleotide Reductase | Converts ribonucleotides to deoxyribonucleotides. mdpi.com | 1. Limits availability of essential iron cofactor. nih.gov2. Direct inhibition of the enzyme. nih.gov | Depletion of dNTP pools, leading to inhibition of DNA synthesis and S-phase arrest in the cell cycle. nih.gov |

| DNA Polymerase Alpha | DNA replication | Minor or insignificant effect. nih.gov | Not a primary target for gallium's antiproliferative effects. nih.gov |

Preclinical in Vitro and in Vivo Model Systems for Gallium Citrate Research

Evaluation in Diverse In Vitro Cellular Systems

In vitro studies provide a foundational understanding of the biological activity of gallium citrate (B86180) at the cellular level. These systems allow for controlled investigation of its effects on both eukaryotic and prokaryotic cells.

The evaluation of gallium citrate in eukaryotic cell lines has been a cornerstone of its preclinical development, particularly in the context of oncology. Early research demonstrated that gallium-67 (B84094) (⁶⁷Ga) citrate uptake is enhanced in cultured mouse tumor cells, a process stimulated by the presence of serum transferrin. This finding suggests that the mechanism of gallium's entry into tumor cells is linked to the transferrin receptor-mediated endocytosis pathway, which is often upregulated in malignant cells to meet their high iron demand.

Further studies have explored the cytotoxic effects of this compound in various cancer cell lines. For instance, in cultured mammalian L5178Y cells, pre-incubation with this compound rendered the cells more susceptible to the killing effects of heat (hyperthermia). nih.gov This sensitizing effect was associated with a decrease in cellular ATP levels, indicating that this compound may interfere with cellular energy metabolism, thereby increasing the efficacy of other cancer therapies. nih.gov

This compound has demonstrated significant antimicrobial activity in a variety of prokaryotic model systems. Its efficacy has been established against a broad spectrum of pathogens, including Gram-negative, Gram-positive, and mycobacterial species. The antimicrobial action of gallium is largely attributed to its ability to function as an iron mimetic, thereby disrupting essential iron-dependent metabolic pathways in microbial cells.

In vitro susceptibility testing has shown that this compound exhibits potent activity against numerous clinical isolates. For example, the minimum inhibitory concentration (MIC) of this compound against Klebsiella pneumoniae has been reported to range from 0.125 to 2.0 μg/ml. nih.gov Furthermore, this compound has been shown to be effective against other Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, Stenotrophomonas maltophilia, Acinetobacter baumannii, and Burkholderia cepacia. nih.gov

Beyond its effects on planktonic bacteria, this compound has also been investigated for its ability to inhibit and disrupt biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Studies have shown that gallium can prevent the formation of biofilms by pathogens such as P. aeruginosa and can also remove existing biofilms at micromolar concentrations. nih.gov Research using gallium nitrate (B79036), a related gallium salt, has demonstrated complete inhibition of Staphylococcus aureus biofilm formation on titanium surfaces at concentrations of 90 µM. researchgate.netmdpi.commdpi.com

The antifungal properties of gallium have also been explored. In vitro studies have shown that gallium nitrate has a fungistatic effect against various species of Candida and Aspergillus fumigatus, with its activity being more pronounced in iron-limiting conditions. springernature.comdrugbank.com This reinforces the understanding that gallium's antimicrobial mechanism is closely tied to the disruption of iron homeostasis.

Assessment in Specific Disease Models In Vitro

To better understand the therapeutic potential of this compound, its efficacy has been assessed in in vitro models that mimic specific human diseases, including cancer, infectious diseases, and inflammatory conditions.

In the realm of oncology, in vitro models have been instrumental in defining the anticancer activity of gallium compounds. While much of the recent research has focused on gallium maltolate, the foundational principles of gallium's mechanism are relevant to this compound. Gallium's ability to act as an iron mimetic is central to its antineoplastic effects. It competes with iron for binding to transferrin and enters cancer cells via the transferrin receptor. Once inside the cell, it disrupts iron-dependent processes crucial for cell growth and proliferation. nih.gov

Specifically in glioblastoma, in vitro studies with patient-derived glioblastoma cells have shown that these cells exhibit significant uptake of ⁶⁷Ga-citrate. nih.govnih.govmayoclinic.org This uptake can be further stimulated by treatment with pharmacological ascorbate (B8700270), which appears to transiently increase transferrin receptor expression. nih.govnih.govmayoclinic.org This suggests a potential for synergistic therapeutic strategies. The internalization of ⁶⁸Ga-citrate by U87 glioblastoma cells has been shown to be dependent on transferrin receptor expression. nih.govnih.govmayoclinic.org

While direct in vitro studies on lymphoma cell lines with non-radioactive this compound are less prevalent in the provided search results, the use of ⁶⁷Ga-citrate as a diagnostic imaging agent for lymphoma is well-established. researchgate.netpatsnap.comnih.gov This clinical application is predicated on the preferential uptake of gallium by lymphoma cells, a phenomenon that has been confirmed in preclinical models and underscores the biological activity of gallium in these malignancies.

The rise of multidrug-resistant (MDR) bacteria has spurred research into alternative antimicrobial agents like this compound. In vitro models have been critical in demonstrating its efficacy against these challenging pathogens. This compound has shown significant antibacterial activity against a number of K. pneumoniae clinical isolates from wounds, including highly resistant NDM-1 and other carbapenem-resistant strains, with a reported MIC50 of 0.5 μg/ml. nih.gov The effectiveness of gallium against MDR strains is likely due to its unique mechanism of action targeting iron metabolism, which is distinct from the targets of most conventional antibiotics. nih.gov

The activity of gallium compounds has also been extensively studied in mycobacterial models. Gallium has been shown to disrupt the iron metabolism of mycobacteria residing within human macrophages. In vitro studies have demonstrated the efficacy of gallium against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) such as Mycobacterium avium and Mycobacterium abscessus. nih.govmayoclinic.orgnih.gov The growth-inhibitory effects of gallium are more pronounced in iron-depleted media, further highlighting the role of iron mimicry in its antimycobacterial action. mayoclinic.orgnih.gov

In Vitro Activity of this compound Against Selected Pathogens

| Pathogen | Model System | Key Finding | Reference |

|---|---|---|---|

| Klebsiella pneumoniae (MDR) | Clinical wound isolates | MIC range: 0.125 - 2.0 μg/ml; MIC50: 0.5 μg/ml | nih.gov |

| Pseudomonas aeruginosa | Biofilm model | Inhibits and removes biofilms at micromolar concentrations | nih.gov |

| Staphylococcus aureus | Biofilm on titanium surface | Complete inhibition of biofilm formation at 90 µM (with gallium nitrate) | researchgate.netmdpi.commdpi.com |

| Mycobacterium tuberculosis | In vitro culture | Inhibits growth in extracellular and intracellular (macrophage) models |

The application of gallium in inflammatory and autoimmune cellular models is an emerging area of research. Gallium's immunomodulatory effects are thought to stem from its influence on immune cells, particularly T-cells and macrophages. In vitro studies using transferrin-gallium have shown that it can potently inhibit the mitogen-induced proliferative response of human peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner.

Furthermore, transferrin-gallium has been demonstrated to suppress alloantigen-induced proliferation in mixed lymphocyte culture assays. This suggests that gallium can interfere with T-cell activation. The mechanism appears to involve a significant reduction in the density of IL-2 receptors on activated T-cells. These findings indicate that gallium possesses immunosuppressive properties that could be beneficial in T-cell-mediated inflammatory and autoimmune disorders.

In macrophage-like cell lines (RAW 264), gallium has been shown to prevent their activation and inhibit their growth. nih.gov The delivery of gallium to these cells can be mediated by liposomes, providing a transferrin-independent pathway for its uptake. nih.gov The growth-inhibitory effects of gallium in these cells can be partially reversed by iron-loading, confirming that its mechanism of action involves the disruption of intracellular iron homeostasis. nih.gov

In Vitro Immunomodulatory Effects of Gallium

| Cellular Model | Gallium Compound | Observed Effect | Reference |

|---|---|---|---|

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Transferrin-Gallium | Inhibition of mitogen-induced proliferation | |

| Mixed Lymphocyte Culture | Transferrin-Gallium | Potent suppression of alloantigen-induced proliferation | |

| Activated T-cells | Transferrin-Gallium | Significant reduction in IL-2 receptor density | |

| Macrophage-like cells (RAW 264) | Gallium-nitrilotriacetate (liposomal) | Inhibition of cell growth | nih.gov |

Preclinical In Vivo Animal Model Investigations (Excluding Human Clinical Data)

This compound has been the subject of numerous preclinical investigations in various animal models to elucidate its therapeutic potential and biodistribution. These studies, conducted in non-human subjects, provide foundational knowledge regarding its efficacy in oncological and infectious disease models, its pharmacokinetic profile, immunomodulatory effects, and its role in bone metabolism and imaging.

Efficacy Assessment in Murine Oncological Models (e.g., Xenografts)

While other gallium salts, such as gallium nitrate and gallium chloride, have demonstrated some level of anti-tumor activity in rodent models, there is a notable scarcity of published research specifically evaluating the therapeutic efficacy of this compound in murine oncological models. The majority of preclinical cancer research involving this compound has centered on its use as a radiolabeled imaging agent (⁶⁷Ga-citrate or ⁶⁸Ga-citrate) for tumor localization, leveraging its tendency to accumulate in areas of high cell division and inflammation.

Studies on other gallium compounds have shown, for instance, that intraperitoneal administration of gallium chloride can lead to a decrease in tumor growth in mice with adenocarcinoma. Similarly, gallium nitrate has been identified as having the most significant in vivo anti-tumor activity among several tested metal salts, leading to further clinical evaluation. However, direct evidence of tumor volume reduction or increased survival in xenograft or other murine cancer models following treatment with this compound as a therapeutic agent is not extensively documented in the available scientific literature.

Evaluation of Antimicrobial Efficacy in Animal Infection Models (e.g., Murine Wound Models)

The antimicrobial properties of this compound have been investigated in preclinical animal models of bacterial infection, demonstrating its potential as a novel anti-infective agent. These studies highlight its effectiveness against clinically relevant pathogens.

A key area of investigation has been in the context of wound infections. In a murine wound model infected with a multidrug-resistant strain of Klebsiella pneumoniae, topical formulations of this compound were tested. The results indicated that this compound could be a viable treatment for such infections.

Another significant application has been explored in respiratory infections. An inhaled formulation of this compound, designated AR-501, was evaluated in a murine model of Pseudomonas aeruginosa pneumonia. This study revealed that inhalation of AR-501 increased the median survival time of the infected mice compared to intravenous administration. Furthermore, co-administration of inhaled this compound with the antibiotic tobramycin resulted in increased bacterial clearance from the lungs.

| Animal Model | Pathogen | This compound Formulation | Key Findings |

|---|---|---|---|

| Murine Wound Model | Multidrug-resistant Klebsiella pneumoniae | Topical | Demonstrated potential as a viable treatment for wound infections. |

| Murine Pneumonia Model | Pseudomonas aeruginosa | Inhaled (AR-501) | Increased median survival time and enhanced bacterial clearance when combined with tobramycin. |

Pharmacokinetic and Biodistribution Profiling in Animal Models

The pharmacokinetic and biodistribution profiles of this compound, primarily using its radiolabeled form (⁶⁸Ga-citrate), have been characterized in several animal models, including mice and rabbits. These studies are crucial for understanding the in vivo behavior of the compound and identifying target organs for both diagnostic and potential therapeutic applications.

In a study involving healthy New Zealand rabbits, the physiological distribution of ⁶⁸Ga-citrate was investigated using PET/CT imaging. The results showed significant accumulation in the blood pool, liver, spleen, and kidneys. drugbank.comnih.gov Notably, high uptake was also observed in the growth plates, indicating its affinity for areas of active bone metabolism. drugbank.comnih.gov

Biodistribution studies in mice have provided more granular data on the organ-level accumulation of ⁶⁸Ga-citrate. These studies have consistently shown high retention of radioactivity in highly perfused organs. Studies on orally administered ⁶⁷Ga-gallium citrate in mice have indicated very poor bioavailability, with a large percentage of the administered dose being excreted in the feces. nih.gov

| Animal Model | Key Organs/Tissues of Accumulation | Noteworthy Observations |

|---|---|---|

| Healthy New Zealand Rabbit | Blood pool, liver, spleen, kidneys, growth plates | High uptake in growth plates suggests affinity for areas of active bone metabolism. drugbank.comnih.gov |

| Mouse | Highly perfused organs, liver, spleen, bone | Poor oral bioavailability observed with fecal excretion. nih.gov |

Immunomodulatory Effects in Animal Model Systems

Preclinical research indicates that gallium possesses immunomodulatory properties, particularly affecting T-cell responses. In vivo, gallium salts like this compound are understood to bind to transferrin, forming transferrin-gallium (Tf-Ga), which is the biologically active complex.

The in vivo immunomodulatory effects of gallium have been demonstrated in a murine model of graft-versus-host disease (GVHD), a condition mediated by alloreactive T-cells. nih.gov Administration of gallium to mice experiencing severe GVHD resulted in a significant prolongation of their survival. nih.gov This finding suggests that gallium can ameliorate the pathological T-cell reactivity that drives this disease. nih.gov

In vitro studies complementing these findings have shown that Tf-Ga can potently inhibit the proliferation of T-cells in response to both mitogens and alloantigens. nih.gov This inhibition of T-cell activation is a key mechanism behind its observed immunosuppressive effects. nih.gov These preclinical data collectively suggest that gallium compounds, including this compound, may have therapeutic potential in disorders characterized by overactive T-cell populations. nih.gov

Studies on Bone Metabolism and Imaging in Animal Models

This compound, particularly in its radiolabeled form ⁶⁸Ga-citrate, has been extensively studied in animal models for its utility in imaging bone infections and metastatic bone disease. These studies leverage gallium's biomimicry of ferric iron (Fe³⁺), allowing it to be transported by transferrin and accumulate in areas of inflammation and high bone turnover.

In a rat model of Staphylococcus aureus osteomyelitis, ⁶⁸Ga-citrate PET imaging was shown to be effective in detecting bone infection. The uptake of ⁶⁸Ga-citrate was significantly higher in the infected tibias compared to contralateral healthy bone or in animals with uncomplicated bone healing.

The affinity of this compound for bone has also been explored in the context of cancer metastasis. The use of ⁶⁸Ga-citrate PET has been investigated as a bone-tropic imaging biomarker for detecting bone metastases in prostate cancer. This application is based on the principle that metastatic lesions in the bone often exhibit increased metabolic activity and inflammation, leading to the accumulation of this compound.

Advanced Analytical and Imaging Methodologies for Gallium Citrate in Biological Systems

Bioanalytical Techniques for Gallium Citrate (B86180) Quantification in Preclinical Samples

Mass spectrometry (MS) has emerged as a powerful technology for the comprehensive profiling of metabolites, providing a snapshot of the metabolic phenotype of a biological system. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are frequently used to separate, detect, and quantify hundreds of small molecules in a single measurement from a biological extract. nih.govnih.govucdavis.edu

In the context of gallium's biological effects, MS-based metabolomics has been employed to understand how the compound alters cellular metabolism. A notable study investigated the metabolic response of multidrug-resistant Mycobacterium tuberculosis (Mtb) to gallium citrate. nih.gov Researchers cultured the Mtb strain in the presence of this compound and extracted the resulting metabolites for analysis by both GC-MS and LC-MS. nih.gov

The study revealed that gallium treatment significantly altered the metabolic profile of Mtb. Key findings indicated that gallium exposure led to an increase in the levels of aconitate, fumarate (B1241708), and glucose. nih.gov This suggests an inhibition of iron-dependent enzymes like aconitase and fumarate hydratase, consistent with gallium's mechanism of disrupting iron metabolism. nih.gov Furthermore, the analysis showed distinct metabolic profiles when this compound was combined with other antibiotics, highlighting the unique metabolic stress imposed by gallium. nih.gov This approach allows for the identification of specific metabolic pathways affected by this compound, offering a deeper understanding of its antimicrobial action at a biochemical level. nih.govnih.gov

| Metabolite | Observed Change | Implicated Pathway/Enzyme |

|---|---|---|

| Aconitate | Increased | Aconitase (Iron-dependent) |

| Fumarate | Increased | Fumarate Hydratase (Iron-dependent) |

| Glucose | Increased | Pentose (B10789219) Phosphate (B84403) Pathway |

| Succinic acid | Altered | Tricarboxylic Acid (TCA) Cycle |

| Citric acid | Altered | Tricarboxylic Acid (TCA) Cycle |

Imaging Modalities for this compound Localization in Preclinical Models

In vivo imaging techniques are crucial for non-invasively studying the spatial and temporal distribution of this compound in preclinical animal models. nih.govnukleertipseminerleri.org These modalities provide translational data on how the compound accumulates in various tissues and targets. itnonline.com

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that creates three-dimensional images of a radiotracer's distribution in the body. itnonline.comnetrf.org For preclinical applications, Gallium-68 ([68Ga]), a positron-emitting isotope, is chelated with citrate to form [68Ga]Ga-citrate. nih.govnih.gov This radiopharmaceutical has been recognized as a valuable agent for PET imaging of infection and inflammation in animal models. nih.gov

Preclinical studies using small animal PET scanners have demonstrated the utility of [68Ga]Ga-citrate for visualizing pathological processes. itnonline.comyoutube.com In animal models of inflammation, such as those induced by turpentine (B1165885) oil in rats, [68Ga]Ga-citrate PET/CT imaging has shown significant accumulation at the site of inflammation. researchgate.net The high resolution and quantitative nature of PET allow for detailed analysis of the tracer's uptake dynamics. nih.gov Animal studies are essential for validating such imaging agents before any potential clinical trials. itnonline.com The favorable decay properties of 68Ga and its generator-based availability make it a cost-effective and practical choice for preclinical PET imaging. mdpi.com

Single-Photon Emission Computed Tomography (SPECT) is another nuclear medicine imaging modality used extensively in preclinical research. wikipedia.org It utilizes gamma-emitting radiotracers, such as Gallium-67 (B84094) ([67Ga]), to visualize their biodistribution. wikipedia.orgstatpearls.com [67Ga]Ga-citrate has a long history as a SPECT imaging agent for detecting tumors and inflammatory lesions. nih.govstatpearls.com

In preclinical settings, dedicated small-animal SPECT systems provide the necessary sub-millimeter resolution to study disease models in rodents. wikipedia.org Animal studies using [67Ga]Ga-citrate have been instrumental in understanding its accumulation patterns. For instance, in tumor-bearing mice, SPECT imaging has shown high uptake of [67Ga]Ga-citrate in tumor tissues, as well as in the reticuloendothelial system, including the bone marrow and liver. nih.gov Such studies help in interpreting clinical scintigrams by providing a detailed map of nonspecific and target-specific uptake. nih.gov Furthermore, dual-isotope SPECT imaging, combining 67Ga with other radionuclides like 111In, has been explored in animal models to simultaneously track different pharmacokinetic profiles, showcasing the versatility of this technique in preclinical research. nih.gov

Autoradiography is a high-resolution imaging technique that provides a detailed picture of radiolabeled substance distribution within thin sections of tissue. researchgate.net It involves placing a tissue section containing a radiotracer in close contact with a detector, such as X-ray film or a phosphor imaging plate. qps.com This ex vivo method is considered a gold standard for studying tissue distribution at a microscopic level. researchgate.net

Whole-body autoradiography (WBA) in animal models has been a key technique for elucidating the precise localization of [67Ga]Ga-citrate. nih.gov In studies with tumor-bearing mice, macroautoradiograms have demonstrated the most intense accumulation of 67Ga in tumor tissues, the intestinal tract wall, and reticuloendothelial tissues like the liver and bone marrow. nih.gov This method provides comprehensive, high-resolution information that complements in vivo imaging modalities like SPECT and PET by confirming the exact location of the radiotracer within organs and even at the cellular level (microautoradiography). nih.govresearchgate.net The detailed distribution maps generated by autoradiography are invaluable for understanding the mechanisms of this compound uptake and for guiding the interpretation of lower-resolution in vivo scans. nih.govsnmjournals.org

| Modality | Radiotracer | Key Application | Advantages in Preclinical Models | Reference |

|---|---|---|---|---|

| PET | [68Ga]Ga-citrate | Inflammation/Infection Imaging | High sensitivity, quantitative, high resolution | nih.govnih.gov |

| SPECT | [67Ga]Ga-citrate | Tumor/Inflammation Imaging | Sub-mm resolution, ability for dual-isotope studies | wikipedia.orgnih.gov |

| Autoradiography | [67Ga]Ga-citrate | Detailed Tissue Distribution | High-resolution (cellular level), gold standard for localization | nih.govresearchgate.net |

Integration with Omics Technologies

The comprehensive understanding of a biological system requires integrating data from multiple molecular levels. researcher.life "Omics" technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide large-scale data on the various components of a cell or tissue. youtube.com Integrating these datasets with imaging data offers a powerful approach to link molecular function with spatial distribution. researcher.life

While direct integration of this compound imaging with a full suite of omics technologies is an emerging area, the conceptual framework is well-established. For example, spatial transcriptomics can provide gene expression data with spatial coordinates within a tissue section. biorxiv.org This information can be correlated with high-resolution imaging data, such as that from mass spectrometry imaging (MSI) or autoradiography, which shows the distribution of gallium or its metabolic consequences. biorxiv.org

A recent proof-of-concept study demonstrated the integration of spatial transcriptomics and MSI data in prostate tissue. biorxiv.org Researchers were able to correlate the activity of a gene signature for citrate secretion with the measured levels of citrate and other metabolites detected by MSI at a spot-wise level. biorxiv.org This type of multi-omics integration could be applied to this compound research by mapping the spatial distribution of gallium (via imaging) against the transcriptomic or proteomic changes it induces in specific cells or tissue microenvironments. Such an approach would provide unprecedented insight into the cell-type-specific responses to this compound and help to unravel the complex gene regulatory networks involved. youtube.com

Metabolomic Profiling in Response to this compound Exposure

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a functional readout of the cellular state. In the context of this compound exposure, metabolomic profiling has been instrumental in elucidating the mechanisms of its antimicrobial activity, particularly its ability to disrupt iron-dependent metabolic pathways.

A key study investigating the effects of this compound on multidrug-resistant Mycobacterium tuberculosis (MDR-Mtb) revealed distinct and significant alterations in the bacterial metabolome. nih.gov The exposure of MDR-Mtb to this compound led to notable changes in the levels of several key metabolites, indicating interference with fundamental cellular processes. Specifically, treatment with this compound resulted in an increased intracellular accumulation of aconitate, fumarate, and glucose. nih.gov This metabolic shift is suggestive of the inhibition of iron-dependent enzymes, such as aconitase and fumarate hydratase, which are crucial components of the tricarboxylic acid (TCA) cycle. nih.gov The disruption of these enzymes by gallium, which mimics iron (Fe³⁺), leads to a bottleneck in the central carbon metabolism.

Furthermore, the study observed that the levels of other metabolites, including succinic acid, citric acid, and hexadecanoic acid, were also altered following exposure to this compound. nih.gov The observed increase in glucose levels also points towards a potential disruption of the pentose phosphate pathway. nih.gov These findings collectively underscore gallium's mechanism of action, which involves targeting iron-requiring enzymes, thereby crippling the bacterium's metabolic and energetic capacities. The metabolic profile induced by this compound highlights its potential as an agent that can systematically disrupt bacterial physiology. nih.gov

Table 1: Changes in Metabolite Levels in Mycobacterium tuberculosis Following this compound Exposure

| Metabolite | Observed Change | Implied Pathway Disruption | Reference |

|---|---|---|---|

| Aconitate | Increased | TCA Cycle (Aconitase Inhibition) | nih.gov |

| Fumarate | Increased | TCA Cycle (Fumarate Hydratase Inhibition) | nih.gov |

| Glucose | Increased | Pentose Phosphate Pathway | nih.gov |

| Succinic Acid | Altered | TCA Cycle | nih.gov |

| Citric Acid | Altered | TCA Cycle | nih.gov |

| Hexadecanoic Acid | Altered | Fatty Acid Metabolism | nih.gov |

Proteomic Analysis of this compound-Induced Cellular Changes

Proteomic analysis, which involves the comprehensive study of proteins expressed by an organism, offers deeper insights into the cellular responses to external agents like gallium compounds. While specific proteomic studies on this compound are limited, research on other gallium complexes provides a strong indication of the cellular machinery affected. For instance, a quantitative proteomic analysis of Aspergillus fumigatus treated with a heteroleptic Ga(III) polypyridyl catecholate compound revealed significant changes in the abundance of various proteins, highlighting gallium's broad impact on cellular function. nih.gov

The proteomic data indicate that gallium's cellular impact extends beyond simple enzyme inhibition. It triggers a complex stress response and fundamentally alters the proteome to cope with the induced damage, particularly within the mitochondria. nih.gov These findings align with the understanding that gallium's iron-mimicking properties disrupt iron-dependent proteins, which are abundant in mitochondria and essential for processes like cellular respiration.

Table 2: Proteomic Changes in Aspergillus fumigatus in Response to a Gallium(III) Compound

| Protein Category | Change in Abundance | Cellular Process Affected | Reference |

|---|---|---|---|

| DNA Replication & Repair Proteins | Elevated | Genome Integrity | nih.gov |

| Lipid Metabolism Proteins | Elevated | Cellular Membranes & Energy Storage | nih.gov |

| Oxidative Stress Response Proteins | Elevated | Detoxification & Damage Control | nih.gov |

| Mitochondrial Proteins | Reduced | Energy Production & Metabolism | nih.gov |

Theoretical and Computational Approaches to Gallium Citrate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to solve fundamental equations that describe the behavior of electrons in molecules. chembites.org These methods allow for the determination of molecular properties such as geometry, energy levels, and chemical reactivity. arxiv.org For a complex like gallium citrate (B86180), these calculations can elucidate the nature of the coordination between the gallium ion and the citrate ligand. While solving these equations for complex molecules can be computationally intensive, the insights gained are critical for understanding the compound's fundamental characteristics. uchicago.edu Hybrid methods, which combine quantum calculations for a key "active space" with classical computations for the rest of the molecule, are a promising approach for studying larger systems. chembites.org

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. arxiv.org Rather than calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, which simplifies the computation significantly. arxiv.org This approach is particularly useful for studying the interactions within metal complexes like gallium citrate.

DFT calculations can be used to model the bonding between the trivalent gallium (Ga³⁺) ion and the citrate ligand. These simulations provide detailed information on the geometry of the complex, including the lengths and angles of the bonds between the gallium atom and the oxygen atoms of the citrate molecule. mdpi.com Furthermore, DFT can determine the binding energy, which indicates the stability of the gallium-citrate complex. By analyzing the distribution of electron density, researchers can understand how charge is shared between the metal center and the ligand, which is crucial for predicting the complex's reactivity. nih.gov DFT has been successfully applied to study the interaction of gallium with various organic ligands, providing a strong basis for its application to the this compound system. nih.gov

| Parameter Investigated | Type of Information Obtained | Relevance to this compound |

|---|---|---|

| Optimized Molecular Geometry | Precise bond lengths, bond angles, and dihedral angles of the lowest energy conformation. | Defines the 3D structure of the complex. |

| Binding Energy | The energy released upon formation of the complex, indicating its thermodynamic stability. | Quantifies the strength of the gallium-citrate bond. |

| Electronic Properties | Distribution of electron density, molecular orbital energies (HOMO/LUMO). | Helps predict chemical reactivity and spectroscopic properties. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations, comparable to experimental IR/Raman spectra. | Aids in the characterization and identification of the complex. |

Molecular Dynamics Simulations in Aqueous and Biological Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior in environments that mimic aqueous solutions or biological systems. nih.gov The accuracy of these simulations depends heavily on the "force field," a set of parameters that defines the potential energy of the system and governs the interactions between atoms. rsc.org

For this compound, MD simulations can reveal how the complex interacts with surrounding water molecules, forming a hydration shell. These simulations also show how the complex tumbles and changes its conformation (shape) in solution. researchgate.net This is particularly important for understanding how this compound behaves in the body, where it will interact with water, ions, and large biomolecules. The development of accurate force fields specifically for the citrate anion has been a crucial step in enabling realistic simulations of its behavior in solution. rsc.orgresearchgate.net

| Simulation Aspect | Key Findings and Insights |

|---|---|

| Behavior in Aqueous Solution | Characterization of the hydration shell, diffusion rate, and conformational flexibility of the complex. |

| Interaction with Biomolecules | Simulation of how this compound might bind to proteins or other biological targets. |

| Influence of Counter-ions | Understanding how ions like sodium (Na⁺) affect the structure and stability of the complex in solution. rsc.org |

| Thermodynamic Properties | Calculation of properties like free energy to predict the spontaneity of binding processes. |

In Silico Screening and Design of Novel Gallium Complexes

In silico screening, also known as virtual screening, is a computational technique used in drug discovery and materials science to search large databases of chemical structures for molecules with desired properties. nih.gov This approach can be used to identify new ligands that could form stable and effective complexes with gallium, potentially leading to new therapeutic agents. jomardpublishing.com The process often involves molecular docking, where candidate ligands are computationally fitted into a target receptor site to predict their binding orientation and affinity. nih.gov

The design of novel gallium complexes can be approached in two main ways:

Structure-Based Design: If the three-dimensional structure of a biological target (like an enzyme or receptor) is known, new ligands can be designed to fit perfectly into its binding site.

Ligand-Based Design: If the target structure is unknown, a library of compounds can be screened against the properties of a known active molecule, such as this compound.

These in silico methods allow researchers to evaluate thousands or even millions of potential compounds quickly and cost-effectively, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Cheminformatics and Structure-Activity Relationship (SAR) Modeling

Cheminformatics is a field that combines chemistry, computer science, and information science to analyze and model chemical data. mdpi.com A key application of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR is a computational methodology that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.govneovarsity.org

The fundamental principle of QSAR is that the structure of a molecule determines its properties and activity. neovarsity.org To build a QSAR model for gallium complexes, a dataset of related compounds with known activities is required. For each compound, numerical values called "molecular descriptors" are calculated to represent its structural, physical, and chemical properties. These descriptors can be simple, like molecular weight (1D), or more complex, representing the 2D connectivity of atoms or the 3D shape of the molecule. nih.gov Using statistical methods or machine learning algorithms, a model is then created that correlates these descriptors with the observed activity. meilerlab.org Once validated, this model can be used to predict the activity of new, untested gallium complexes, guiding the design of more potent and effective compounds. nih.gov

| Step | Description |

|---|---|

| 1. Data Collection & Preparation | Gathering a set of molecules with measured biological activity and ensuring data quality. neovarsity.org |

| 2. Descriptor Calculation | Computing numerical descriptors that encode the structural and physicochemical features of each molecule. nih.gov |

| 3. Model Building | Using statistical or machine learning methods to create a mathematical equation linking descriptors to activity. meilerlab.org |

| 4. Model Validation | Rigorously testing the model's predictive power using internal and external sets of compounds. neovarsity.org |

| 5. Prediction & Interpretation | Using the validated model to predict the activity of new compounds and to understand which structural features are important for activity. |

Synergistic and Antagonistic Interactions of Gallium Citrate with Other Research Compounds

Combinatorial Studies with Antimicrobial Agents in Preclinical Models

The combination of gallium with established antibiotics is a promising area of research aimed at combating antibiotic resistance. frontiersin.org Gallium's ability to disrupt bacterial iron metabolism can potentiate the effects of traditional antibiotics, sometimes even reversing resistance. frontiersin.orgnih.gov

Studies have shown that gallium ions can have a synergistic antibacterial effect when combined with antibiotics like ciprofloxacin, colistin, meropenem, and tobramycin. frontiersin.orgnih.gov This combination may restore the bactericidal efficacy of these antibiotics against resistant bacterial strains. frontiersin.org For instance, in a preclinical study involving multidrug-resistant Mycobacterium tuberculosis, the combination of gallium citrate (B86180) with levofloxacin (B1675101) resulted in significantly enhanced growth inhibition compared to either agent alone. nih.gov However, a similar significant synergistic effect was not observed when gallium citrate was combined with linezolid, indicating that the nature of the interaction can be specific to the antibiotic partner. nih.gov

The synergistic action is not limited to planktonic bacteria. Gallium compounds have also been shown to be effective against bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics. ics.orgeurekalert.org For example, gallium nitrate (B79036) has demonstrated the ability to disrupt established biofilms of uropathogenic Escherichia coli and Pseudomonas aeruginosa. ics.org In models of P. aeruginosa infection, gallium has been shown to have both antimicrobial and antibiofilm activity. eurekalert.org Furthermore, sequential treatment with gallium agents followed by vancomycin (B549263) has been effective in eliminating mature MRSA biofilms in vitro. acs.org

The mechanism behind this synergy often involves distinct metabolic changes in the bacteria. nih.gov For example, gallium treatment can lead to an increase in cellular levels of aconitate and fumarate (B1241708), suggesting the inhibition of iron-dependent enzymes. nih.gov By disrupting these fundamental processes, gallium can create vulnerabilities that are then exploited by traditional antibiotics.

Table 1: Synergistic Effects of this compound with Antimicrobial Agents in Preclinical Models

| Antimicrobial Agent | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| Levofloxacin | Multidrug-resistant Mycobacterium tuberculosis | Significantly increased growth inhibition compared to either agent alone. | nih.gov |

| Ciprofloxacin, Colistin, Meropenem, Tobramycin | Various resistant bacteria | Restoration of bactericidal effect and reversal of drug resistance. | frontiersin.orgnih.gov |

| Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) biofilms | Sequential treatment effectively eliminated mature biofilms. | acs.org |

| Tetracycline | Pseudomonas aeruginosa | Enhanced antibacterial activity of gallium nitrate both in vitro and in vivo. | frontiersin.org |

Investigations with Other Metal Chelators and Exogenous Metal Ions

The antimicrobial activity of this compound is intrinsically linked to its interaction with iron metabolism. nih.govnih.gov As an iron mimetic, gallium can interfere with essential iron-dependent cellular processes in pathogens. nih.gov Consequently, its efficacy can be modulated by the presence of other metal chelators and exogenous metal ions, particularly iron.

The presence of excess iron can abrogate the antimicrobial effects of gallium. nih.gov This is because bacteria will preferentially utilize the essential iron, bypassing the disruptive effects of the gallium mimic. Studies have demonstrated that administering iron, as ferric ammonium (B1175870) citrate, before gallium-67 (B84094) can alter the biodistribution of gallium in preclinical tumor models. nih.gov This highlights the competitive nature of gallium and iron uptake.

Conversely, iron chelators, which are molecules that bind to iron, can potentially have a synergistic effect with gallium compounds. nih.gov By reducing the availability of extracellular iron, iron chelators can enhance the uptake and efficacy of gallium. This combined approach of sequestering iron with a chelator while simultaneously introducing an iron mimic like gallium presents a dual-pronged attack on bacterial iron metabolism. nih.gov While the concept is promising, further research is needed to fully understand the mechanisms and identify the most effective combinations of this compound and specific iron chelators. nih.gov